molecular formula C6H11NO3 B15300691 N-acetyl-N-methyl-D-Alanine

N-acetyl-N-methyl-D-Alanine

Cat. No.: B15300691
M. Wt: 145.16 g/mol
InChI Key: CSNMMNNSBJWRQB-SCSAIBSYSA-N
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Description

N-acetyl-N-methyl-D-Alanine is a derivative of the amino acid alanine It is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-N-methyl-D-Alanine can be synthesized through several methods. One common approach involves the reaction of D-alanine with acetic anhydride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the acetylation and methylation occurring simultaneously .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-methyl-D-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted alanine derivatives

Mechanism of Action

The mechanism of action of N-acetyl-N-methyl-D-Alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-D-alanine
  • N-methyl-D-alanine
  • N-acetyl-L-alanine
  • N-methyl-L-alanine

Uniqueness

N-acetyl-N-methyl-D-Alanine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-[acetyl(methyl)amino]propanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1

InChI Key

CSNMMNNSBJWRQB-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C

Origin of Product

United States

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